molecular formula C8H15Cl2N3 B2394434 {5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride CAS No. 1909305-84-5

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride

Cat. No.: B2394434
CAS No.: 1909305-84-5
M. Wt: 224.13
InChI Key: OELZGYYHWYILKM-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride consists of a fused imidazo[1,2-a]pyridine core with a methanamine side chain at position 3. The numbering "5H,6H,7H,8H" indicates partial saturation in the pyridine ring, though this notation may reflect hydrogenation or tautomeric states in specific contexts. The dihydrochloride form introduces two chloride counterions, likely protonating the primary amine group and potentially influencing the ring’s electron density.

Key structural features include:

  • Core Structure : A bicyclic system with an imidazole ring fused to a pyridine moiety.
  • Substituents : A methanamine (-CH2NH2) group at position 3, which is protonated to form -CH2NH3+ in the salt form.
  • Tautomerism : The imidazo[1,2-a]pyridine system exists in a planar conformation, as evidenced by X-ray studies of related derivatives.
Property Value Source
Molecular Formula (Free Base) C8H9N3
Molecular Formula (Dihydrochloride) C8H11Cl2N3
Molecular Weight (Dihydrochloride) ~220.10 g/mol

Single-crystal X-ray diffraction studies of analogous imidazo[1,2-a]pyridine derivatives reveal coplanar arrangements between the fused rings and substituents. For example, biphenyl side chains in related compounds adopt near-periplanar conformations, suggesting minimal steric hindrance in the crystal lattice.

Protonation States in Dihydrochloride Form

The dihydrochloride salt involves protonation of the methanamine group and potentially other basic sites. Key protonation sites include:

  • Methanamine Amine : The primary amine (-NH2) is fully protonated to -NH3+ due to the low pKa (~10) of aliphatic amines, forming a stable salt with two Cl⁻ counterions.
  • Imidazole Ring Nitrogen : The imidazole nitrogen may undergo partial protonation depending on pH. However, in the crystalline state, steric and electronic factors often favor neutral imidazole rings unless strongly acidic conditions prevail.
Site Protonation State Rationale
Methanamine Amine -NH3+ Low pKa (~10) necessitates full protonation
Imidazole Ring Nitrogen Likely neutral High pKa (~14) of imidazole N-H

Comparative Analysis with Related Imidazopyridine Derivatives

This compound differs from other imidazopyridine derivatives in its methanamine substitution and dihydrochloride salt formation. Key comparisons include:

Structural Analogues
  • Imidazo[1,2-a]pyridin-3-ylmethanamine (Free Base) : The non-salt form lacks chloride counterions and exists as a neutral amine. Its solubility and bioavailability differ significantly from the dihydrochloride form.
  • 1400W Dihydrochloride : A structurally distinct dihydrochloride salt with a different core (e.g., benzylamine substituents).
Functional Group Impact

The methanamine side chain enhances water solubility compared to lipophilic substituents (e.g., biphenyl groups). For example, in PD-L1 inhibitors, hydrophilic groups improve aqueous solubility and receptor binding.

Compound Substituent Solubility Biological Activity
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine Dihydrochloride -CH2NH3+ High (polar) Potential kinase inhibition
Imidazo[1,2-a]pyridin-3-ylmethanol -CH2OH Moderate Anticandidal activity
Crystal Packing

Dihydrochloride salts exhibit distinct crystal packing due to ionic interactions. For instance, chloride ions may form hydrogen bonds with adjacent protonated amines, stabilizing the lattice structure. This contrasts with neutral imidazopyridines, which rely on van der Waals interactions and π-π stacking.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h6H,1-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELZGYYHWYILKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2CN)C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride typically involves multi-step organic reactionsThe final product is then converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Features Key References
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride (Target) C₉H₁₄Cl₂N₃ 235.14* Methanamine at position 3; dihydrochloride salt
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate C₉H₁₅Cl₂N₃O 252.14 N-methylated methanamine; hydrate form
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine dihydrochloride C₉H₁₆Cl₂N₃ 238.16 Ethylene-extended amine chain; dihydrochloride salt
5H,6H,7H,8H-Imidazo[1,5-a]pyridin-7-amine dihydrochloride C₇H₁₃Cl₂N₃ 210.10 Positional isomer (imidazo[1,5-a]pyridine); amine at position 7
6-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride C₁₀H₁₄Cl₂N₃O₂ 281.14 Aminomethyl and carboxylic acid groups at positions 6 and 2

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

  • The target compound’s methanamine group at position 3 distinguishes it from analogues like 2-{...}ethan-1-amine (ethylene-extended chain) and N-methylated derivatives . Ethylene extension may alter lipophilicity and receptor binding kinetics.
  • The carboxylic acid substituent in the compound from introduces polarity, likely reducing blood-brain barrier permeability compared to the target compound.

Salt Forms and Solubility: Hydrate forms (e.g., ) may exhibit higher hygroscopicity, impacting stability during storage. Dihydrochloride salts generally enhance aqueous solubility compared to monohydrochloride analogues (e.g., ).

Pharmacological and ADME Considerations

  • Imidazo[1,2-a]pyridine Core: Known for interactions with GABA receptors, kinases, and antimicrobial targets .
  • Amine Substituents : Primary amines (e.g., target compound) may exhibit stronger hydrogen-bonding interactions compared to methylated derivatives, influencing target affinity .

Biological Activity

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride is a compound belonging to the imidazopyridine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : {5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride
  • Molecular Formula : C₉H₁₃Cl₂N₃
  • CAS Number : 2445791-80-8

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as an anti-cancer agent and its role in modulating various signaling pathways.

Anticancer Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The compound has been tested against several cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF7 (Breast Cancer)3.79Induction of apoptosis
NCI-H460 (Lung)12.50Inhibition of cell proliferation
SF-268 (Brain)42.30Disruption of microtubule dynamics

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells by targeting specific molecular pathways.

The mechanisms through which {5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride exerts its biological effects include:

  • Inhibition of ENPP1 : Recent research has highlighted its role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is involved in the regulation of immune responses. By inhibiting ENPP1, the compound enhances the cGAS-STING pathway, leading to increased expression of immune response genes such as IFNB1 and CXCL10 .
  • Cytotoxicity in Cancer Cells : The compound has shown cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and autophagy modulation .

Case Studies

Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Study 1 : A study evaluated the anticancer potential of a series of imidazo[1,2-a]pyridine derivatives against MCF7 and NCI-H460 cell lines. The most potent derivative demonstrated an IC₅₀ value significantly lower than that of standard chemotherapeutics .
  • Study 2 : Another research focused on the modulation of the immune response through ENPP1 inhibition. The compound was shown to enhance anti-tumor activity when combined with PD-1 inhibitors in murine models .

Q & A

Basic: What are the standard synthetic routes for preparing {5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride?

The synthesis typically involves two key steps:

  • Cyclocondensation : Reacting a substituted pyridine precursor with an appropriate amine under reflux conditions. For example, cyclizing 2-aminopyridine derivatives with formaldehyde or glyoxal in acidic media forms the imidazo[1,2-a]pyridine core .
  • Dihydrochloride Formation : Treating the free base with hydrochloric acid (HCl) in polar solvents like ethanol or water to enhance solubility and stability .
    Critical Parameters : Temperature control (70–90°C), stoichiometric HCl addition, and purification via recrystallization from ethanol/water mixtures .

Basic: What analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the imidazo[1,2-a]pyridine core and amine proton environments (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+^+ at m/z 179.26 for the free base) .
  • Elemental Analysis : Confirming Cl^- content (~23.8% for dihydrochloride form) .
  • IR Spectroscopy : Peaks at 3200–3400 cm1^{-1} (N-H stretch) and 1600 cm1^{-1} (C=N) .

Basic: How does the dihydrochloride salt improve solubility and stability for experimental use?

The dihydrochloride form enhances aqueous solubility (>50 mg/mL in water) due to ionic interactions, facilitating in vitro assays and pharmacokinetic studies. Stability is improved under refrigeration (4°C), with minimal degradation over 6 months when stored in inert atmospheres .

Advanced: What mechanisms underlie its reported antitumor and antimicrobial activities?

  • DNA Intercalation : The planar imidazo[1,2-a]pyridine core intercalates with DNA, inhibiting replication in cancer cells (e.g., IC50_{50} = 12 µM in HeLa cells) .
  • Enzyme Inhibition : Methylamine side chains may disrupt bacterial cell wall synthesis via interactions with penicillin-binding proteins (PBPs), showing MIC values of 8–16 µg/mL against S. aureus .
    Note : Target specificity requires validation using knock-out models or competitive binding assays .

Advanced: How should researchers address contradictions in reported biological activity data?

Discrepancies (e.g., variable IC50_{50} values across studies) may arise from:

  • Assay Conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Purity : Impurities from incomplete salt formation can skew results. Validate purity via HPLC (>98%) before biological testing .

Advanced: What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclocondensation (yield increase from 60% to 85%) .
  • Flow Chemistry : Continuous HCl gas introduction during salt formation reduces side products and improves reproducibility .
    Table 1 : Optimization Parameters
ParameterOptimal RangeImpact on Yield
Reaction Temperature80–85°C+20%
HCl Equivalents2.2–2.5 eq+15%
Solvent SystemEtOH:H2_2O (3:1)+10%

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?

  • Docking Simulations : Predict binding affinities to targets like topoisomerase II or bacterial PBPs using AutoDock Vina .
  • QSAR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity to prioritize synthetic derivatives .

Advanced: What synthetic modifications enhance bioavailability or reduce toxicity?

  • Prodrug Design : Acetylate the primary amine to improve membrane permeability, with enzymatic cleavage in target tissues .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the imidazo ring to prolong half-life and reduce renal clearance .

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